
Pomalidomide 4'-PEG2-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pomalidomide 4’-PEG2-azide is a synthetic compound that combines the properties of pomalidomide, a well-known immunomodulatory drug, with a polyethylene glycol (PEG) linker and an azide functional group. This compound is primarily used in the field of targeted protein degradation, specifically in the development of proteolysis-targeting chimeras (PROTACs). The azide group allows for click chemistry reactions, making it a versatile building block for various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pomalidomide 4’-PEG2-azide typically involves the following steps:
Synthesis of Pomalidomide Derivative: Pomalidomide is first modified to introduce a functional group that can be linked to the PEG chain.
PEGylation: The modified pomalidomide is then reacted with a PEG chain that has an azide group at one end. This step often involves the use of coupling reagents and catalysts to facilitate the reaction.
Purification: The final product is purified using techniques such as column chromatography to remove any unreacted starting materials and byproducts.
Industrial Production Methods: In an industrial setting, the production of Pomalidomide 4’-PEG2-azide follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis platforms and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Pomalidomide 4’-PEG2-azide undergoes several types of chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in click chemistry reactions.
Reducing Agents: Used to convert the azide group to an amine.
Solvents: Common solvents include dimethyl sulfoxide (DMSO) and acetonitrile.
Major Products: The major products formed from these reactions are typically triazole-linked conjugates, which are used in various biochemical applications .
Scientific Research Applications
Pomalidomide 4’-PEG2-azide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules through click chemistry.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic applications.
Industry: Utilized in the production of specialized reagents and materials for biochemical research
Mechanism of Action
The mechanism of action of Pomalidomide 4’-PEG2-azide involves its role as a ligand-linker conjugate in PROTAC technology. The pomalidomide moiety binds to the cereblon (CRBN) protein, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome. The PEG linker and azide group enable the conjugation of various target ligands, enhancing the versatility and specificity of the compound .
Comparison with Similar Compounds
- Pomalidomide-PEG1-azide
- Pomalidomide-PEG3-azide
- Pomalidomide-PEG4-azide
- Lenalidomide-PEG2-azide
Comparison: Pomalidomide 4’-PEG2-azide is unique due to its specific PEG linker length and azide functional group, which provide optimal properties for click chemistry and PROTAC applications. Compared to other similar compounds, it offers a balance between solubility, stability, and reactivity, making it a preferred choice for certain biochemical applications .
Properties
IUPAC Name |
4-[2-[2-(2-azidoethoxy)ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O6/c20-24-22-7-9-31-11-10-30-8-6-21-13-3-1-2-12-16(13)19(29)25(18(12)28)14-4-5-15(26)23-17(14)27/h1-3,14,21H,4-11H2,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYXCRBBKSBKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
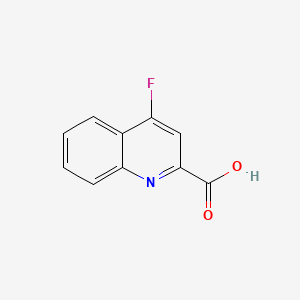
![(6-Hydroxymethyl-spiro[3.3]hept-2-yl)-methanol](/img/structure/B8195791.png)
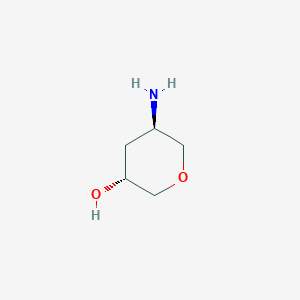
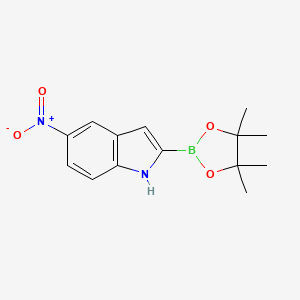

![(4R,5S)-2-azabicyclo[2.2.2]octan-5-ol](/img/structure/B8195825.png)
![(4R,5R)-2-azabicyclo[2.2.2]octan-5-ol;hydrochloride](/img/structure/B8195839.png)
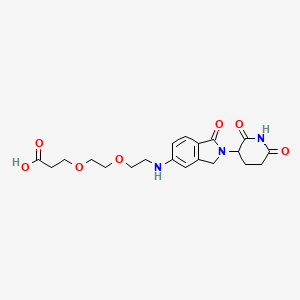
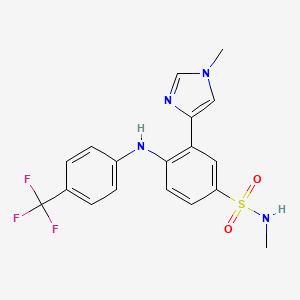
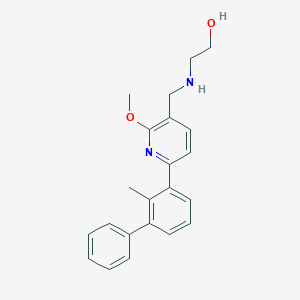
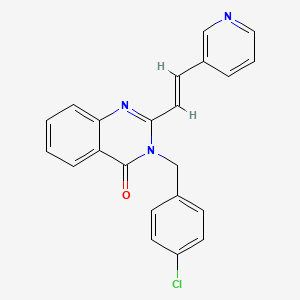
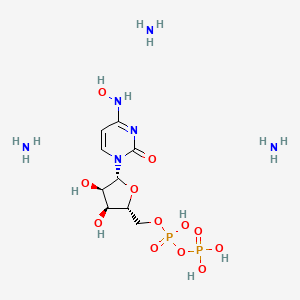
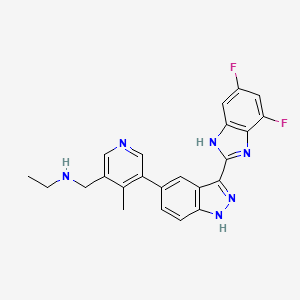
![N-[(2R)-4-(2-cyanopyrrol-1-yl)-1-(4-methylpiperidin-1-yl)-1-oxobutan-2-yl]-1H-indole-4-sulfonamide](/img/structure/B8195902.png)
